BenchChemオンラインストアへようこそ!

MK-0448

Kv1.5 IKur Potency

MK-0448 is a high-potency Kv1.5 inhibitor (IC₅₀ 8.6 nM) essential for atrial fibrillation research. It offers a unique 70-fold selectivity for IKur over IKs and exhibits disease-state-dependent APD modulation (shortening in SR, prolonging in AF). This distinct pharmacology makes it irreplaceable for cardiac remodeling studies and as a high-potency benchmark in screening programs. Source with verified purity for reproducible results.

Molecular Formula C24H21FN4O2S
Molecular Weight 448.5 g/mol
Cat. No. B1677222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-0448
SynonymsMK0448;  MK 0448;  MK-0448
Molecular FormulaC24H21FN4O2S
Molecular Weight448.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC=CC(=N1)C(C2=CC=C(C=C2)F)C(C3=CN=CC=C3)C4=CN=CC=C4
InChIInChI=1S/C24H21FN4O2S/c1-32(30,31)29-22-8-2-7-21(28-22)24(17-9-11-20(25)12-10-17)23(18-5-3-13-26-15-18)19-6-4-14-27-16-19/h2-16,23-24H,1H3,(H,28,29)/t24-/m0/s1
InChIKeyQPWKXYZJANVPLF-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MK-0448: Kv1.5 (IKur) Blocker for Atrial Fibrillation Research


MK-0448 (N-{6-[(1S)-1-(4-fluorophenyl)-2,2-di(pyridin-3-yl)ethyl]pyridin-2-yl}methanesulfonamide) is a potent and selective inhibitor of the voltage-gated potassium channel Kv1.5 (KCNA5), which underlies the atrial-specific ultra-rapid delayed rectifier K⁺ current (IKur) [1][2]. Designed as an atrial-selective class III antiarrhythmic agent, it has been investigated for the treatment of atrial fibrillation (AF) with the goal of prolonging atrial refractoriness without ventricular proarrhythmia [1][3].

Why Substituting MK-0448 with a Generic Kv1.5 Inhibitor Compromises Experimental Reproducibility


Generic substitution among Kv1.5 (IKur) inhibitors is not scientifically equivalent due to significant differences in molecular pharmacology. MK-0448's selectivity profile against the IKs current (70-fold) is moderate compared to more selective agents like MK-1832 (>3000-fold), while its human atrial myocyte potency (IC₅₀ 10.8 nM) is high [1]. Furthermore, MK-0448 exhibits a disease-state-dependent reversal of its electrophysiological effect on human atrial action potentials, shortening APD in sinus rhythm but prolonging it in permanent AF [2]. This complex, context-specific profile means that substituting MK-0448 with another Kv1.5 blocker (e.g., AVE0118, XEN-D0101) would introduce uncontrolled variables, rendering direct cross-study comparisons invalid and potentially misleading experimental outcomes [2][3].

Quantitative Evidence for MK-0448: A Comparator-Based Selection Guide


MK-0448 Exhibits 10-Fold Higher Potency for Human Kv1.5 Channels Than the Later-Generation Inhibitor MK-1832

MK-0448 demonstrates a 10-fold higher potency for the Kv1.5 channel compared to the more selective but less potent analog MK-1832. MK-0448 inhibits Kv1.5 with an IC₅₀ of 8.6 nM , whereas MK-1832 exhibits an IC₅₀ of 86 nM . For experiments where target engagement at lower concentrations is critical, MK-0448's superior potency is a key differentiator.

Kv1.5 IKur Potency

MK-0448's Selectivity for IKur over IKs is 70-Fold, Contrasting with the >3000-Fold Selectivity of MK-1832

A direct comparison in a drug discovery study shows that MK-0448 has a selectivity ratio of 70-fold for inhibiting the atrial IKur current over the ventricular IKs current, which is associated with proarrhythmia [1]. In contrast, the optimized analog MK-1832 achieves >3000-fold selectivity [1]. This establishes MK-0448 as a tool compound with moderate selectivity, useful for studying the consequences of partial IKs inhibition, whereas MK-1832 is a tool for pure IKur pharmacology.

Selectivity IKur IKs

MK-0448 Demonstrates Atrial-Selective Refractory Period Prolongation in a Canine Model, a Class-Defining Feature

In an anesthetized dog model, MK-0448 significantly prolonged the atrial refractory period without affecting the ventricular refractory period, confirming its atrial-selective antiarrhythmic mechanism [1]. This class-level evidence, while not a direct comparator to another specific Kv1.5 inhibitor, quantifies its functional atrial selectivity in vivo, a key differentiator from non-selective antiarrhythmics that carry a risk of ventricular proarrhythmia.

In Vivo Atrial Fibrillation Selectivity

MK-0448 Terminates Sustained Atrial Fibrillation in a Canine Heart Failure Model at Doses of 0.03-0.1 mg/kg

In a conscious dog model of heart failure, bolus intravenous administration of MK-0448 at doses of 0.03 and 0.1 mg/kg successfully terminated sustained atrial fibrillation [1]. This demonstrates the compound's antiarrhythmic efficacy in a clinically relevant disease model. While a direct comparator was not used, the quantifiable effective dose provides a benchmark for potency in a complex in vivo system.

Antiarrhythmic AF Termination In Vivo

MK-0448's Lack of Electrophysiological Effect in Humans (Plasma Concentrations >2 μmol/L) Contrasts with Preclinical Efficacy

A first-in-human invasive electrophysiological study revealed that ascending doses of MK-0448 failed to increase atrial or ventricular refractoriness in healthy subjects, despite achieving plasma concentrations in excess of 2 μmol/L [1]. This finding, which contrasts sharply with preclinical data, is critical for interpreting MK-0448's translational pharmacology and highlights a species-dependent difference in IKur contribution to human atrial electrophysiology.

Clinical Translation Pharmacodynamics Human

MK-0448 Shortens APD90 in Sinus Rhythm but Prolongs It in Permanent Atrial Fibrillation Human Atrial Tissue

In human right atrial trabeculae, MK-0448 (3 μM) had opposing effects on action potential duration (APD90) depending on the patient's rhythm status. In tissue from patients in sinus rhythm, MK-0448 shortened APD90. Conversely, in tissue from patients with permanent AF, it prolonged APD90 [1]. This unique, disease-state-dependent pharmacology is not a universal property of all Kv1.5 inhibitors and makes MK-0448 a valuable tool for studying AF-induced electrical remodeling.

Action Potential Atrial Fibrillation Remodeling

Recommended Research Applications for MK-0448 Based on Evidence


Investigating IKur Blockade with Moderate IKs Selectivity

MK-0448's 70-fold selectivity for IKur over IKs makes it the tool of choice for experiments where partial inhibition of IKs is either tolerated or desired to mimic a specific disease phenotype [1]. This contrasts with highly selective tools like MK-1832 (>3000-fold) which are used to isolate pure IKur effects [1].

Studying Disease-State-Dependent Pharmacology of Kv1.5 Blockade

The unique property of MK-0448 to shorten APD in sinus rhythm tissue but prolong it in permanent AF tissue [2] makes it an essential reagent for research into AF-induced electrical remodeling and for evaluating compounds whose effects may differ based on underlying atrial pathology.

Validating Preclinical to Clinical Translation of Atrial-Selective Antiarrhythmics

MK-0448's well-characterized profile, including its robust preclinical efficacy (atrial refractory period prolongation in dogs, AF termination in a heart failure model [3]) and its striking lack of effect in a human electrophysiology study [3], makes it a powerful tool for comparative pharmacology studies aimed at understanding the translational gap for IKur inhibitors.

Benchmarking New IKur Inhibitors for Potency

With a published Kv1.5 IC₅₀ of 8.6 nM , MK-0448 serves as a high-potency benchmark for in vitro screening programs aiming to discover and characterize novel IKur blockers. Its high potency is a key differentiator from less potent analogs like MK-1832 (IC₅₀ 86 nM) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for MK-0448

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.